Technical Guide: Physicochemical Profiling and Synthetic Applications of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate
Technical Guide: Physicochemical Profiling and Synthetic Applications of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate
Executive Summary
Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate (CAS: 1218613-28-5) is a highly functionalized, non-natural α -amino acid ester derivative. In modern drug discovery and peptidomimetic design, unnatural amino acids serve as critical building blocks to enhance metabolic stability and explore novel chemical space [1]. This specific scaffold features three distinct programmable motifs:
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Ethyl Ester : Serves as a protecting group for the C-terminus, allowing orthogonal deprotection or direct reduction to an amino alcohol.
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4-Bromophenyl Ring : Provides a robust, chemically stable handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
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N-Isopropyl Group : Introduces significant steric hindrance at the α -amine, which is crucial in peptidomimetic design to restrict conformational freedom and enhance proteolytic stability.
Physicochemical Properties
Understanding the physicochemical profile of this compound is essential for predicting its behavior in both synthetic workflows and biological systems [2]. The presence of the bulky isopropyl group significantly increases the lipophilicity compared to its primary amine counterparts. This elevated lipophilicity is advantageous for central nervous system (CNS) penetration or targeting intracellular protein-protein interactions.
Table 1: Key Physicochemical and Structural Parameters
| Property | Value | Causality / Implication |
| CAS Registry Number | 1218613-28-5 | Unique identifier for regulatory compliance and inventory tracking [3]. |
| Molecular Formula | C13H18BrNO2 | Indicates a highly substituted, halogenated scaffold. |
| Molecular Weight | 300.19 g/mol | Falls well within Lipinski's Rule of 5 for optimal oral bioavailability. |
| Monoisotopic Mass | 299.0521 Da | Critical target mass for high-resolution mass spectrometry (HRMS) validation [2]. |
| Predicted XLogP | ~3.3 | High lipophilicity driven by the synergistic effects of the N-isopropyl and 4-bromo substitutions. |
| Hydrogen Bond Donors | 1 | The secondary amine remains available for specific target interactions (e.g., kinase hinge binding). |
| Hydrogen Bond Acceptors | 3 | Provided by the ester oxygen atoms and the amine nitrogen. |
Synthetic Methodologies: A Self-Validating System
The most efficient and scalable route to synthesize N-alkylated α -amino esters is the reductive amination of the corresponding α -keto ester. This approach avoids the over-alkylation issues commonly associated with the direct nucleophilic substitution of α -halo esters.
Expert Rationale
The starting material, ethyl 2-(4-bromophenyl)-2-oxoacetate, is electronically deactivated by the adjacent electron-withdrawing ester group and is sterically hindered. Standard imine formation is often sluggish. Therefore, a Lewis acid such as Titanium tetraisopropoxide (Ti(OiPr)4) is employed as both a water scavenger and an activating agent to drive Schiff base formation. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent because it is exceptionally mild—it avoids reducing the ethyl ester and selectively reduces the imine intermediate over the starting ketone.
Step-by-Step Experimental Workflow
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Imine Condensation:
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Dissolve ethyl 2-(4-bromophenyl)-2-oxoacetate (1.0 equiv) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under an inert argon atmosphere.
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Add isopropylamine (1.2 equiv) followed by Ti(OiPr)4 (1.5 equiv).
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Stir the reaction mixture at room temperature for 12 hours.
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Self-Validation: Monitor via Thin-Layer Chromatography (TLC); the complete disappearance of the ketone spot indicates successful Schiff base formation.
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Selective Reduction:
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Cool the reaction vessel to 0 °C using an ice bath to control the exothermic reduction.
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Add NaBH(OAc)3 (1.5 equiv) portion-wise.
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Allow the mixture to warm to room temperature and stir for an additional 4 hours.
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Quench and Extraction:
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Quench the reaction carefully with saturated aqueous NaHCO3.
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Filter the resulting titanium dioxide precipitate through a pad of Celite.
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Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.
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Analytical Validation:
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Concentrate the product under reduced pressure.
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Self-Validation: Confirm the product via LC-MS. The mass spectrum must display the characteristic 1:1 isotopic doublet of the bromine atom at m/z 300.0 [M+H]+ (for 79Br) and 302.0 [M+H]+ (for 81Br) [4].
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Mechanistic Pathway & Functionalization
The following diagram illustrates the synthetic logic, progressing from the starting materials through the imine intermediate, and highlighting the downstream potential for palladium-catalyzed diversification.
Fig 1: Reductive amination synthesis and downstream Pd-catalyzed functionalization workflow.
Applications in Advanced Drug Development
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Peptidomimetic Engineering: Incorporating an N-isopropyl group into a peptide backbone restricts the phi ( ϕ ) and psi ( ψ ) dihedral angles. This steric bulk forces the adjacent amide bond to adopt a cis conformation, which is highly effective for inducing β -turn secondary structures. Furthermore, N-alkylation completely abolishes susceptibility to exopeptidase cleavage, dramatically increasing the plasma half-life of the resulting therapeutic [1].
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Late-Stage Functionalization (FBDD): The para-bromo substituent on the phenyl ring acts as an orthogonal synthetic handle. In Fragment-Based Drug Discovery (FBDD), this allows for rapid library generation. The bromo-aryl moiety readily undergoes Suzuki-Miyaura cross-coupling with various aryl boronic acids to yield extended biaryl systems, which are privileged scaffolds for targeting deep hydrophobic protein pockets [4].
References
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NextSDS Database - ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate — Chemical Substance Information. Source: NextSDS. URL: [Link]
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PubChemLite - 1218613-28-5 (C13H18BrNO2) - PubChemLite. Source: Luxembourg Centre for Systems Biomedicine (LCSB), University of Luxembourg. URL:[Link]
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Accela ChemBio - Product Information: Advanced R&D Chemicals. Source: Accela ChemBio Inc. URL:[Link]
